molecular formula C30H24N2O7S B2872934 Ethyl 5-{[(4-methoxyphenyl)sulfonyl](pyridin-4-ylcarbonyl)amino}-2-phenyl-1-benzofuran-3-carboxylate CAS No. 518318-65-5

Ethyl 5-{[(4-methoxyphenyl)sulfonyl](pyridin-4-ylcarbonyl)amino}-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B2872934
CAS No.: 518318-65-5
M. Wt: 556.59
InChI Key: FMHCHBBHLSPFNL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is unique and contributes to its reactivity. It contains functional groups such as methoxyphenyl, sulfonyl, pyridinylcarbonyl, and amino, which can participate in various chemical reactions.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that compounds with similar functional groups have been involved in various chemical reactions. For instance, protodeboronation of alkyl boronic esters has been reported .

Scientific Research Applications

Synthesis Methodologies and Derivative Development

A considerable amount of research has been dedicated to the synthesis of complex derivatives involving Ethyl 5-{(4-methoxyphenyl)sulfonylamino}-2-phenyl-1-benzofuran-3-carboxylate. For instance, Mohamed (2021) described a convenient synthesis route for Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives, showcasing the compound's versatility in forming various chemically significant derivatives. This process involves reactions under specific conditions to yield compounds with potential applications in medicinal chemistry and drug development (Mohamed, 2021).

Kumar et al. (2017) demonstrated a metal-free synthesis of polysubstituted pyrroles using surfactants in aqueous media, indicating the compound's utility in creating polysubstituted pyrrole derivatives through intermolecular cycloaddition. This method presents an eco-friendly approach to synthesizing complex pyrrole structures, which are essential in pharmaceutical research (Kumar, Rāmānand, & Tadigoppula, 2017).

Potential in Drug Discovery and Chemical Properties Exploration

The compound's utility extends beyond synthesis methodologies to its potential in drug discovery. For example, Furuta et al. (2006) explored Ethyl 4-(2-Aryloxyhexyloxy)benzoates, derived from similar structural frameworks, for their activity in inducing precocious metamorphosis in silkworm larvae, demonstrating the compound's potential biological activity and its implications in developing bioactive agents (Furuta, Shirahashi, Yamashita, Ashibe, & Kuwano, 2006).

Moreover, research on related compounds, such as the study by Pacheco et al. (2015), investigates the reaction pathways and energetics of Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves. These studies provide insights into the compound's chemical properties and reactions, offering valuable information for the synthesis of biobased terephthalic acid precursors (Pacheco, Labinger, Sessions, & Davis, 2015).

Properties

IUPAC Name

ethyl 5-[(4-methoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O7S/c1-3-38-30(34)27-25-19-22(9-14-26(25)39-28(27)20-7-5-4-6-8-20)32(29(33)21-15-17-31-18-16-21)40(35,36)24-12-10-23(37-2)11-13-24/h4-19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHCHBBHLSPFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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